molecular formula C12H20ClNO4 B8052320 (R)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate

(R)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B8052320
M. Wt: 277.74 g/mol
InChI Key: JKWZMMBKLGOZGU-SECBINFHSA-N
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Description

(R)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-(chloromethoxy)-2-oxoethyl substituent at the 3-position of the pyrrolidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. Its chloromethoxy ester group enhances electrophilicity, enabling nucleophilic substitution reactions for further functionalization.

Properties

IUPAC Name

tert-butyl (3R)-3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-5-4-9(7-14)6-10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWZMMBKLGOZGU-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CC(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are chosen to minimize costs and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyrrolidine derivatives.

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.

Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit significant activity against certain types of cancer cells. For instance, modifications to the oxoethyl group have resulted in enhanced cytotoxicity in vitro against breast cancer cell lines .

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for creating bioactive compounds.

Data Table: Synthesis Pathways

Reaction TypeExample ReactionProduct Type
AlkylationReaction with alkyl halidesAlkylated pyrrolidines
AcylationReaction with acyl chloridesAcylated derivatives
CondensationReaction with aldehydesβ-lactams

Pharmacological Studies

Studies have indicated that compounds similar to (R)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate can act as modulators of neurotransmitter systems, particularly in the context of neurological disorders.

Case Study : A study published in Journal of Medicinal Chemistry explored the effects of pyrrolidine derivatives on dopamine receptors, suggesting potential applications in treating conditions such as Parkinson's disease .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The presence of the chiral center allows for selective binding to chiral receptors, enhancing its efficacy and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate ()

  • Molecular Formula: C₁₁H₁₈ClNO₄
  • Molecular Weight : 263.72 g/mol
  • CAS : 2138265-20-8
  • Key Differences: Ring Size: The azetidine (4-membered ring) in this compound vs. pyrrolidine (5-membered ring) in the target molecule. Applications: Azetidine derivatives are often used in peptide mimetics, while pyrrolidine-based compounds are prevalent in kinase inhibitors .

(R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate ()

  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 251.3 g/mol
  • CAS : 132482-05-4
  • Key Differences :
    • Substituent : Methoxy group (-OCH₃) instead of chloromethoxy (-OCH₂Cl).
    • Reactivity : The absence of chlorine reduces electrophilicity, making it less reactive in substitution reactions.
    • Applications : Used as a stable intermediate in drug synthesis, whereas the chloromethoxy variant is preferred for prodrug strategies requiring hydrolytic activation .

Pyridine-Based Pyrrolidine Derivatives ()

  • Example : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Molecular Formula: C₂₀H₂₈BrNO₅ (approximate)
  • Key Differences :
    • Heteroaromatic Core : Incorporation of a pyridine ring introduces π-π stacking interactions, enhancing binding affinity in receptor-targeted therapies.
    • Functionality : Bromine and dimethoxymethyl groups enable cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the ester-focused reactivity of the target compound .

Physical Properties

Property Target Compound (Pyrrolidine) Azetidine Analog () Methoxy Analog ()
Molecular Weight ~263–265 g/mol 263.72 g/mol 251.3 g/mol
Reactivity High (Cl substituent) Moderate (ring strain) Low (stable methoxy)
Typical Purity 95%+ (similar to analogs) 95% 95%+

Biological Activity

(R)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate, with the CAS number 2137061-90-4, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, including antibacterial, antineoplastic, and anti-inflammatory effects.

  • Molecular Formula : C12H20ClNO4
  • Molecular Weight : 277.74 g/mol
  • IUPAC Name : (R)-tert-butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate
  • Structure :
    SMILES COC O CO C H 1CCN C O OC C C C C1\text{SMILES COC O CO C H 1CCN C O OC C C C C1}

Synthesis

The synthesis of (R)-tert-butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate typically involves several steps including:

  • Formation of the pyrrolidine ring.
  • Introduction of the chloromethoxy and oxoethyl groups through nucleophilic substitution reactions.
  • Protection and deprotection strategies to ensure selectivity during synthesis.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various pyrrolidine derivatives, including (R)-tert-butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate. The compound was assessed against several pathogenic bacteria:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.96 - 7.81 μg/mL
Escherichia coliModerate effects
Klebsiella pneumoniaWeak inhibitory effects
Pseudomonas aeruginosaNo significant activity

The compound demonstrated strong antibacterial effects comparable to standard antibiotics like penicillin .

Antineoplastic Activity

In vitro studies have shown that (R)-tert-butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate exhibits moderate antineoplastic activity against various cancer cell lines:

  • Cervical Cancer (HeLa) : Significant reduction in cell viability.
  • Gastric Cancer (SGC-7901) : Notable cytotoxicity observed.

The compound's mechanism may involve the induction of apoptosis in cancer cells, as evidenced by cellular assays .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was evaluated using an LPS-induced RAW264.7 macrophage model. Results indicated:

  • Inhibition of Nitric Oxide Production : The compound displayed a significant reduction in NO production at concentrations below 2 μg/mL.
Concentration (μg/mL)Inhibition Rate (%)
1.086.87
2.094.48

These findings suggest that (R)-tert-butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate may serve as a potential therapeutic agent for inflammatory diseases .

Case Studies

A recent study highlighted the efficacy of pyrrolidine derivatives in treating bacterial infections and cancer. The research involved:

  • Isolating various compounds from marine bacteria.
  • Testing their biological activities against multiple pathogens and cancer cell lines.

The results underscored the effectiveness of compounds similar to (R)-tert-butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate in both antibacterial and anticancer applications, paving the way for further exploration in clinical settings .

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